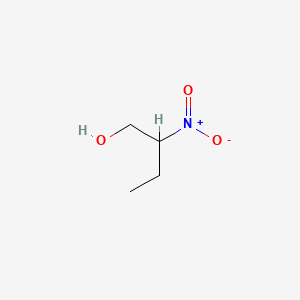
2-Nitro-1-butanol
Descripción general
Descripción
2-nitro-1-butanol is a colorless clear amber liquid. pH (0.1 molar solution) 4.51. (NTP, 1992)
Aplicaciones Científicas De Investigación
Chemical Intermediate
2-Nitro-1-butanol is used as a chemical intermediate in the production of other chemicals . Notably, it serves as an intermediate in the production of dl-2-amino-1-butanol, which is a crucial component in the synthesis of ethambutol, a medication used to treat tuberculosis .
Solvent
As a solvent, this compound can be utilized in paints, coatings, varnishes, fats, oils, waxes, rubber, and plasticizers . It is also effective as a latent solvent for cellulosic lacquers and ambient-cured enamels, enhancing flow and leveling during film formation .
Additive
This compound is used as an additive in various applications, including:
- Coating fabrics in the textiles industry
- Cleaning and polishing agents
- Gasoline, to prevent carburetor icing
- De-icing fluids
- Mobile phase in paper and thin-layer chromatography
- Humectant for cellulose nitrate
- Additive in spinning baths or as a carrier for coloring plastics
Consumer Products
This compound is found in several consumer products, such as make-up, nail products, hygiene products, and shaving products within the cosmetic industry .
Biofuel Research
While n-butanol (a related compound) is being explored as a potential biofuel, research is underway to increase its yield from biomass . Though not explicitly stated in the provided contexts, this compound might also be indirectly involved or researched within this domain due to its structural similarity and chemical properties.
Pharmaceutical Applications
Propiedades
Número CAS |
609-31-4 |
|---|---|
Fórmula molecular |
C4H9NO3 |
Peso molecular |
119.12 g/mol |
Nombre IUPAC |
2-nitrobutan-1-ol |
InChI |
InChI=1S/C4H9NO3/c1-2-4(3-6)5(7)8/h4,6H,2-3H2,1H3 |
Clave InChI |
MHIHRIPETCJEMQ-UHFFFAOYSA-N |
SMILES |
CCC(CO)[N+](=O)[O-] |
SMILES canónico |
CCC(CO)[N+](=O)[O-] |
Punto de ebullición |
221 °F at 10 mmHg (NTP, 1992) |
Densidad |
1.1332 at 77 °F (NTP, 1992) |
Punto de inflamación |
greater than 200 °F (NTP, 1992) |
melting_point |
-53 °F (NTP, 1992) |
Descripción física |
2-nitro-1-butanol is a colorless clear amber liquid. pH (0.1 molar solution) 4.51. (NTP, 1992) |
Solubilidad |
10 to 50 mg/mL at 64 °F (NTP, 1992) |
Presión de vapor |
10 mmHg at 221 °F (NTP, 1992) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














